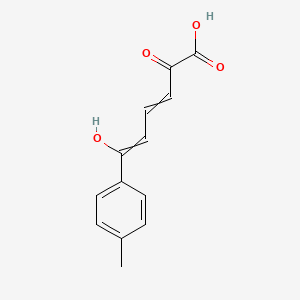
6-Hydroxy-6-(4-methylphenyl)-2-oxohexa-3,5-dienoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Hydroxy-6-(4-methylphenyl)-2-oxohexa-3,5-dienoic acid is a phenolic compound characterized by its hydroxyl and oxo functional groups. This compound is known for its potential antioxidant properties and is of interest in various fields of scientific research, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-6-(4-methylphenyl)-2-oxohexa-3,5-dienoic acid typically involves the reaction of aromatic aldehydes with acetoacetic acid derivatives under basic conditions. For example, the reaction of unsubstituted acetoacetamide with aromatic aldehydes in ethanol in the presence of piperidine as a catalyst can yield the desired compound . The reaction conditions often involve refluxing the mixture in ethanol, which facilitates the formation of the product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are being explored to make the production process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions
6-Hydroxy-6-(4-methylphenyl)-2-oxohexa-3,5-dienoic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The oxo group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like bromine for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield corresponding ketones, while reduction of the oxo group can produce alcohols.
Aplicaciones Científicas De Investigación
6-Hydroxy-6-(4-methylphenyl)-2-oxohexa-3,5-dienoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its antioxidant properties make it a candidate for studying the effects of reactive oxygen species in biological systems.
Medicine: The compound’s potential therapeutic properties are being explored for the treatment of diseases related to oxidative stress.
Industry: It is used in the development of new materials with enhanced stability and reactivity
Mecanismo De Acción
The mechanism by which 6-Hydroxy-6-(4-methylphenyl)-2-oxohexa-3,5-dienoic acid exerts its effects is primarily through its antioxidant activity. The hydroxyl group can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage to cells and tissues. The compound’s structure allows it to interact with various molecular targets, including enzymes and signaling pathways involved in oxidative stress responses .
Comparación Con Compuestos Similares
Similar Compounds
6-Hydroxy-5,6-dihydro-2-pyrones: These compounds share similar structural features and exhibit antioxidant properties.
Hydrazone and 1,2,4-triazole-3-thione derivatives: These compounds also possess hydroxyl and oxo groups and are known for their antimicrobial and antioxidant activities.
Uniqueness
6-Hydroxy-6-(4-methylphenyl)-2-oxohexa-3,5-dienoic acid is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in scientific research .
Propiedades
Número CAS |
799775-45-4 |
|---|---|
Fórmula molecular |
C13H12O4 |
Peso molecular |
232.23 g/mol |
Nombre IUPAC |
6-hydroxy-6-(4-methylphenyl)-2-oxohexa-3,5-dienoic acid |
InChI |
InChI=1S/C13H12O4/c1-9-5-7-10(8-6-9)11(14)3-2-4-12(15)13(16)17/h2-8,14H,1H3,(H,16,17) |
Clave InChI |
DLHNPZNEZRLMTQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C(=CC=CC(=O)C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


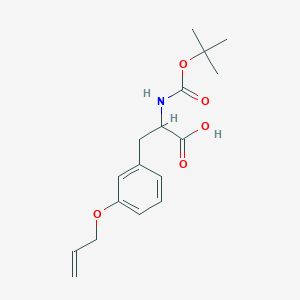
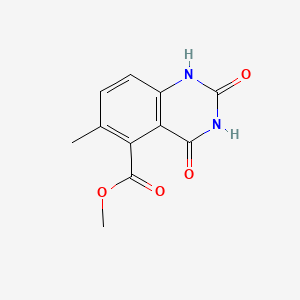
![S-{2-[2-(Methylsulfanyl)anilino]-2-oxoethyl} ethanethioate](/img/structure/B12515538.png)

![N,N-Dimethyl-4-[2-(7-nitro-1,3-benzothiazol-2-yl)ethenyl]aniline](/img/structure/B12515546.png)
![Benzothiazole, 2-[[(1,5-diphenyl-1H-1,2,4-triazol-3-yl)methyl]thio]-](/img/structure/B12515555.png)
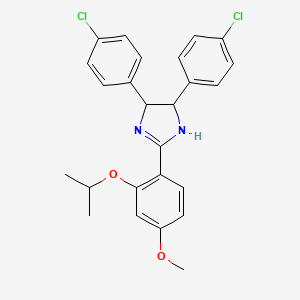
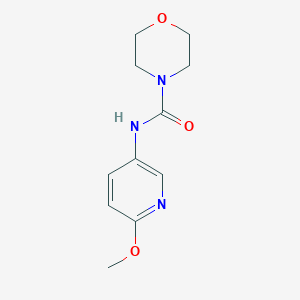
![2,7-Dihydroxybenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B12515564.png)
![2-[3-(Dimethylamino)propoxy]-3-methyl-4-propoxybenzaldehyde](/img/structure/B12515566.png)

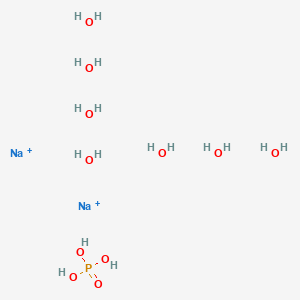

![Naphthalen-2-yl-[naphthalen-2-yl-(1,1,3,3,5,5,7,7-octaethyl-2,6-dihydro-s-indacen-4-yl)silylidene]-(1,1,3,3,5,5,7,7-octaethyl-2,6-dihydro-s-indacen-4-yl)silane](/img/structure/B12515582.png)
